molecular formula C24H34N2O4S B14167930 N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide CAS No. 3818-72-2

N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide

Cat. No.: B14167930
CAS No.: 3818-72-2
M. Wt: 446.6 g/mol
InChI Key: IEDJWOSWRQPPCI-UHFFFAOYSA-N
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Description

N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide: It is characterized by the presence of a naphthyl group, an acetamido group, and a sulfonyl group attached to a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide typically involves the reaction of 4-acetamido-1-naphthalenesulfonyl chloride with dodecanamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new amides or esters.

Scientific Research Applications

N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The sulfonyl group is known to interact with amino acid residues in proteins, potentially inhibiting or modifying their function. The acetamido group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-((4-Acetamido-1-naphthyl)sulfonyl)hexanamide
  • N-((4-Acetamido-1-naphthyl)sulfonyl)octanamide
  • N-((4-Acetamido-1-naphthyl)sulfonyl)decanamide

Comparison: N-((4-Acetamido-1-naphthyl)sulfonyl)dodecanamide is unique due to its longer dodecanamide chain, which may influence its solubility, stability, and interactions with other molecules. Compared to its shorter-chain analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

3818-72-2

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

N-(4-acetamidonaphthalen-1-yl)sulfonyldodecanamide

InChI

InChI=1S/C24H34N2O4S/c1-3-4-5-6-7-8-9-10-11-16-24(28)26-31(29,30)23-18-17-22(25-19(2)27)20-14-12-13-15-21(20)23/h12-15,17-18H,3-11,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

IEDJWOSWRQPPCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)NC(=O)C

Origin of Product

United States

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